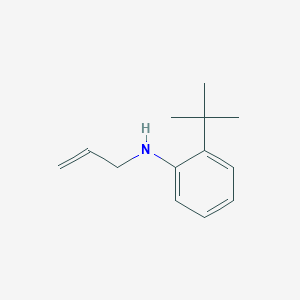
5'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine: is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of benzoyl and dibromo groups, which confer unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine typically involves multiple steps. One common method includes the bromination of 2’-deoxyuridine followed by benzoylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride (CCl4). The benzoylation step can be carried out using benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 2’,5-dibromo-2’-deoxyuridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve organic solvents and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Applications De Recherche Scientifique
Chemistry: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs.
Biology: In biological research, this compound can be used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help track cell proliferation and investigate the effects of DNA modifications .
Medicine: The bromine atoms and benzoyl group may enhance its ability to interfere with viral replication or cancer cell proliferation .
Mécanisme D'action
The mechanism of action of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest or apoptosis. The bromine atoms and benzoyl group may enhance its binding affinity to DNA polymerases and other enzymes involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
5-Bromo-2’-deoxyuridine: A thymidine analog used to study DNA synthesis and cell proliferation.
5-Iodo-2’-deoxyuridine: An antiviral agent active against Herpes simplex and Varicella zoster viruses.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against Herpes simplex virus.
Uniqueness: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both benzoyl and dibromo groups. These modifications enhance its chemical stability and potentially increase its biological activity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
202002-13-9 |
|---|---|
Formule moléculaire |
C16H14Br2N2O6 |
Poids moléculaire |
490.1 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H14Br2N2O6/c17-9-6-20(16(24)19-13(9)22)14-11(18)12(21)10(26-14)7-25-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,21H,7H2,(H,19,22,24)/t10-,11-,12-,14-/m1/s1 |
Clé InChI |
LMIWARFCLUPCMT-HKUMRIAESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)


![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)



![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
